

solubility of oxamic hydrazide in different solvents

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Compound of Interest		
Compound Name:	Oxamic hydrazide	
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Solubility of Oxamic Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic hydrazide (CAS 515-96-8), also known as oxamic acid hydrazide or semioxamazide, is a chemical compound with the molecular formula C₂H₅N₃O₂.[1][2] It presents as a white powder with a melting point of approximately 216-218 °C (with decomposition).[1][3] This guide provides a comprehensive overview of the solubility characteristics of oxamic hydrazide in various solvents, outlines a detailed experimental protocol for solubility determination, and offers visualizations to aid in understanding the experimental workflow. While qualitative solubility information is available, this guide also highlights the current gap in publicly accessible quantitative data.

Qualitative Solubility Profile

Based on available literature, **oxamic hydrazide** exhibits solubility in polar solvents. General observations indicate that it is:

- Soluble in:
 - Water[4]



- Acids and alkalis[4]
- · Moderately soluble in:
 - Polar organic solvents such as ethanol and dimethylformamide (DMF).
- Slightly soluble in:
 - Water.

It is important to note that these descriptions are qualitative and do not provide specific concentration limits at various temperatures. The solubility of hydrazide derivatives, in general, is influenced by the presence of the hydrazide functional group, which can participate in hydrogen bonding, and the overall polarity of the molecule.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for **oxamic hydrazide** in various solvents (e.g., in g/100 mL or mg/L at specified temperatures). The absence of this data in publicly accessible sources presents a knowledge gap for researchers and professionals working with this compound. The following table summarizes the lack of available quantitative data.

Solvent	Temperature (°C)	Solubility (g/100 mL)
Water	Not Reported	Data Not Available
Ethanol	Not Reported	Data Not Available
Methanol	Not Reported	Data Not Available
Dimethyl Sulfoxide (DMSO)	Not Reported	Data Not Available
Dimethylformamide (DMF)	Not Reported	Data Not Available

To address this, a detailed, standardized experimental protocol is provided below to enable researchers to determine the solubility of **oxamic hydrazide** in their specific solvents of interest.



Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.

- 1. Materials and Equipment:
- Oxamic hydrazide (high purity)
- Solvent of interest (e.g., water, ethanol, DMSO, DMF)
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
- 2. Procedure:
- Preparation of Saturated Solutions:
 - Add an excess amount of oxamic hydrazide to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:



- Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system
 to reach equilibrium. The exact time should be determined by preliminary experiments,
 ensuring that the concentration of the dissolved solid does not change over subsequent
 time points.

Phase Separation:

- After equilibration, remove the vials and allow the undissolved solid to settle.
- To separate the saturated solution from the excess solid, either:
 - Centrifuge the vials at a high speed.
 - Filter an aliquot of the supernatant through a syringe filter. It is critical to ensure that the filter does not adsorb the solute; this can be checked by passing a solution of known concentration through the filter and analyzing the filtrate.

Sample Analysis:

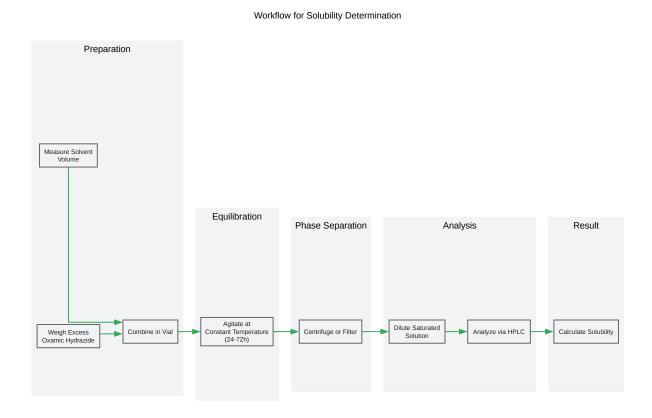
- Carefully transfer a known volume of the clear, saturated solution to a volumetric flask and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of oxamic hydrazide.

Calculation of Solubility:

- Calculate the concentration of oxamic hydrazide in the original saturated solution, taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
- 3. Visualization of the Experimental Workflow:



The following diagram illustrates the key steps in the determination of **oxamic hydrazide** solubility using the shake-flask method.



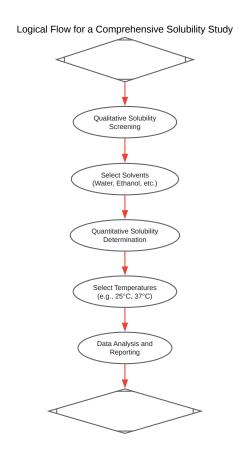
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Caption: Workflow for determining the solubility of **oxamic hydrazide**.

Logical Relationship for Solubility Determination

The logical flow for a comprehensive solubility study is depicted in the diagram below. This involves initial qualitative assessments followed by quantitative measurements at various conditions.





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Caption: Logical flow for a comprehensive solubility study.

Conclusion

While **oxamic hydrazide** is qualitatively known to be soluble in polar solvents, a significant gap exists in the scientific literature regarding its quantitative solubility in various media. This guide provides a framework for researchers and drug development professionals to address this gap by presenting a detailed, standardized experimental protocol for determining the equilibrium solubility of **oxamic hydrazide**. The provided visualizations of the experimental workflow and logical study design are intended to facilitate the practical implementation of these methods. The generation of precise solubility data is crucial for the effective formulation, development, and application of this compound in various scientific and pharmaceutical contexts.



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